molecular formula C19H23N3O3S B2440753 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide CAS No. 898637-27-9

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B2440753
CAS No.: 898637-27-9
M. Wt: 373.47
InChI Key: CYIMBYGGMBSYLJ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with an azepane sulfonyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzamide Core: The starting material, 4-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine to form 4-methyl-N-(pyridin-2-yl)benzamide.

    Introduction of the Azepane Sulfonyl Group: The benzamide derivative is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the azepane sulfonyl group to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyridinyl and benzamide moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Various substituted benzamide and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as an enzyme inhibitor. Its structural features make it a candidate for drug development studies.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane sulfonyl group can form strong interactions with active sites, while the pyridinyl group can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(pyridin-2-yl)benzamide: Lacks the azepane sulfonyl group, making it less versatile in terms of reactivity.

    3-(azepan-1-ylsulfonyl)benzoic acid: Similar sulfonyl group but lacks the pyridinyl moiety, affecting its binding properties.

    N-(pyridin-2-yl)benzenesulfonamide: Contains the sulfonyl and pyridinyl groups but lacks the benzamide core, altering its overall reactivity and applications.

Uniqueness

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide stands out due to the combination of its functional groups, which provide a unique set of chemical properties and potential applications. The presence of both the azepane sulfonyl and pyridinyl groups allows for diverse chemical reactivity and strong binding interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-9-10-16(19(23)21-18-8-4-5-11-20-18)14-17(15)26(24,25)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIMBYGGMBSYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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